molecular formula C11H8ClNO B7895930 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B7895930
M. Wt: 205.64 g/mol
InChI Key: BHTSVSBLYGFAQQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group, a ketone group, and a nitrile group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Substitution with 4-chlorophenyl Group:

    Introduction of Ketone and Nitrile Groups: The ketone group can be introduced via oxidation reactions, while the nitrile group can be added through nucleophilic substitution reactions using cyanide sources.

Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Halogens, nitro compounds.

Major products formed from these reactions include carboxylic acids, primary amines, and substituted aromatic compounds.

Scientific Research Applications

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:

    1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-(4-chlorophenyl)-3-oxocyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and the cyclobutane ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTSVSBLYGFAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-Chloro-phenyl)-3-methoxy-cyclobut-2-enecarbonitrile (8.80 g, 40.1 mmol), 4-toluene sulfonic acid (2.30 g, 12.1 mmol), and 2 N HCl were dissolved in acetone/water 100:10 (110 ml) and stirred for 10 h under reflux. The reaction mixture was alkalized with aqueous NaOH and extracted with ethyl acetate. The combined organic layers were washed with water and subsequently with saturated sodium chloride solution and dried with sodium sulphate. The product was obtained as an orange oil (7.40 g, 36.0 mmol) that was sufficiently pure for the next step.
Name
1-(4-Chloro-phenyl)-3-methoxy-cyclobut-2-enecarbonitrile
Quantity
8.8 g
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reactant
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2.3 g
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reactant
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0 (± 1) mol
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reactant
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110 mL
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solvent
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0 (± 1) mol
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